
5,6-Dibromopyridin-2-amine
Overview
Description
5,6-Dibromopyridin-2-amine (CAS 89284-11-7) is a halogenated pyridine derivative with the molecular formula C₅H₄Br₂N₂ and a molecular weight of 251.91 g/mol . It is primarily utilized as a synthetic intermediate in pharmaceuticals and agrochemicals, particularly in the preparation of imidazo[4,5-d]pyrrolo[2,3-b]pyridine derivatives, which are explored for their kinase-inhibiting properties . The compound is classified as harmful upon inhalation, skin contact, or ingestion, necessitating strict safety protocols during handling . Its structural uniqueness arises from the substitution of bromine atoms at the 5- and 6-positions of the pyridine ring, which influences its electronic and steric properties in reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dibromopyridin-2-amine typically involves the bromination of pyridin-2-amine. One common method includes the reaction of pyridin-2-amine with bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is carried out at a controlled temperature to ensure selective bromination at the 5th and 6th positions .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable and efficient methods. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve high yields and purity. The use of catalysts and advanced purification techniques such as recrystallization and chromatography are also common in industrial production .
Chemical Reactions Analysis
Types of Reactions
5,6-Dibromopyridin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions to form complex organic molecules.
Oxidation and Reduction Reactions: The amino group can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines and thiols.
Coupling Reactions: Palladium catalysts, arylboronic acids, and bases like potassium carbonate are typically used.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can produce a variety of substituted pyridines .
Scientific Research Applications
Chemistry
5,6-Dibromopyridin-2-amine serves as a crucial building block in organic synthesis. Its bromine substituents allow for various nucleophilic substitution reactions, enabling the formation of more complex organic molecules. It is also involved in coupling reactions such as Suzuki-Miyaura and Heck coupling, which are essential for synthesizing biaryl compounds and other heterocyclic structures.
Biology
In biological contexts, this compound is utilized as a precursor in the synthesis of biologically active compounds. Its derivatives have shown potential therapeutic effects, particularly in drug discovery related to cancer and inflammatory diseases. Research indicates that this compound can modulate biological pathways by interacting with specific molecular targets, including proteins involved in apoptosis.
Medicine
The compound has been investigated for its anti-cancer properties. Studies suggest that it may induce apoptosis in various cancer cell lines by activating caspase pathways. Additionally, derivatives of this compound have demonstrated antimicrobial activity against bacterial strains such as Escherichia coli and Staphylococcus aureus, with Minimum Inhibitory Concentration (MIC) values as low as 10 µg/mL .
Industry
In industrial applications, this compound is used in the production of agrochemicals, dyes, and specialty chemicals. Its ability to undergo various chemical transformations makes it suitable for synthesizing compounds used in agriculture and materials science.
Recent studies have highlighted several biological activities associated with this compound:
Antimicrobial Activity
Research indicates significant antimicrobial potential against various pathogens. For example, derivatives have shown effective inhibition against biofilm-forming bacteria at concentrations as low as 100 µg/mL.
Antioxidant Activity
In vitro assays demonstrate that this compound exhibits antioxidant properties, with one study reporting an antioxidant capacity of approximately 43% at a concentration of 625 µg/mL.
Anti-cancer Properties
Compounds related to this compound have shown promise in inducing apoptosis in cancer cells through activation of specific apoptotic pathways.
Case Study on Antimicrobial Efficacy
A study evaluated the efficacy of this compound against biofilm-forming bacteria. The compound exhibited significant reductions in biofilm formation at concentrations as low as 100 µg/mL, indicating its potential use in treating infections associated with biofilms.
Case Study on Antioxidant Activity
In another investigation assessing antioxidant effects through cell viability assays, cells treated with this compound showed improved survival rates under oxidative stress conditions compared to untreated controls.
Mechanism of Action
The mechanism of action of 5,6-Dibromopyridin-2-amine involves its interaction with specific molecular targets and pathways. The bromine atoms and amino group allow it to participate in various chemical reactions, forming covalent bonds with target molecules. This can lead to the modulation of biological pathways, such as enzyme inhibition or receptor activation .
Comparison with Similar Compounds
Positional Isomers
Positional isomers of 5,6-dibromopyridin-2-amine differ in the arrangement of bromine atoms on the pyridine ring, leading to distinct reactivity and applications:
Implications :
- The 5,6-dibromo isomer is more reactive in cross-coupling reactions (e.g., Suzuki-Miyaura) due to optimal halogen positioning for metal catalysis .
- 3,6-Dibromo and 4,6-dibromo isomers may exhibit lower solubility in polar solvents due to asymmetric charge distribution .
Halogen Variants
Substitution of bromine with other halogens or functional groups alters physicochemical properties:
Implications :
- Chlorine analogs (e.g., 5,6-dichloro) are more cost-effective but less reactive in aryl halide coupling due to weaker C–Cl bond strength compared to C–Br .
- Fluorine substitution (e.g., 5-bromo-6-fluoro) enhances metabolic stability in drug candidates but requires specialized synthetic routes .
Substituent Variations
Addition of methyl or methoxy groups modifies lipophilicity and reactivity:
Implications :
Biological Activity
5,6-Dibromopyridin-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and case studies.
This compound has the following chemical properties:
Property | Value |
---|---|
Molecular Formula | CHBrN |
Molecular Weight | 236.89 g/mol |
Melting Point | 117-119 °C |
Boiling Point | 255.9 °C |
Solubility | Insoluble in water |
The synthesis of this compound typically involves bromination of pyridin-2-amine derivatives. The mechanism of action is often linked to its ability to inhibit specific protein-protein interactions, particularly through the inhibition of Inhibitor of Apoptosis Proteins (IAPs) and SMAC (Second Mitochondria-derived Activator of Caspases) interactions, which play critical roles in cell survival and apoptosis .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound. For instance, derivatives of this compound have shown promising activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values for some derivatives were reported as low as 10 µg/mL, indicating strong antibacterial properties .
Antioxidant Activity
In vitro assays using DPPH (1,1-diphenyl-2-picrylhydrazyl) have demonstrated that this compound exhibits significant antioxidant activity. One study reported an antioxidant capacity of approximately 43% at a concentration of 625 µg/mL . This suggests potential applications in preventing oxidative stress-related diseases.
Anti-cancer Properties
Research has indicated that compounds related to this compound may possess anti-cancer properties by inducing apoptosis in cancer cells. For example, studies have shown that these compounds can activate caspase pathways, leading to programmed cell death in various cancer cell lines such as breast and colon cancer cells .
Case Studies
- Case Study on Antimicrobial Efficacy : A study evaluated the efficacy of this compound against biofilm-forming bacteria. The compound exhibited a significant reduction in biofilm formation at concentrations as low as 100 µg/mL. This suggests its potential use in treating infections caused by biofilm-associated pathogens.
- Case Study on Antioxidant Activity : In another study, the antioxidant effects were assessed through cell viability assays where cells treated with this compound showed improved survival rates under oxidative stress conditions compared to untreated controls. This highlights its protective effects against oxidative damage.
Q & A
Q. What are the optimized synthetic routes for 5,6-Dibromopyridin-2-amine, and how do reaction conditions influence yield?
Basic Research Question
The synthesis of this compound typically involves bromination of pyridin-2-amine derivatives. A common approach is sequential halogenation using brominating agents (e.g., NBS or Br₂) under controlled conditions. For example, describes a Suzuki coupling method for analogous pyridin-2-amine derivatives, where brominated intermediates are coupled with boronic acids. Key factors affecting yield include:
- Temperature : Reactions at 80–100°C in dioxane or THF improve solubility and reactivity.
- Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf) enhances cross-coupling efficiency.
- Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) ensures high purity (>95%) .
Q. How can NMR and mass spectrometry resolve structural ambiguities in this compound characterization?
Basic Research Question
Structural confirmation relies on ¹H/¹³C NMR and HRMS . In , ¹H-NMR of 6-(2,3-dichlorophenyl)pyridin-2-amine (δ 6.51–7.47 ppm for aromatic protons) and HRMS ([M+H]+) validated the product. For this compound:
- ¹H-NMR : Expect doublets for H-4 (δ ~6.5–7.0 ppm) and H-3 (δ ~7.2–7.5 ppm), with NH₂ protons at δ ~4.5–5.5 ppm (broad, exchangeable).
- HRMS : Exact mass calculation for C₅H₅Br₂N₂ ([M+H]+ = 274.8192) confirms molecular identity .
Q. What strategies address regioselectivity challenges during bromination of pyridin-2-amine precursors?
Advanced Research Question
Regioselective bromination at positions 5 and 6 is critical. highlights bromination of 2-aminopyridine derivatives using directing groups (e.g., NH₂) to control halogen placement. Strategies include:
- Solvent polarity : Polar aprotic solvents (DMF, DMSO) favor electrophilic attack at electron-rich positions.
- Catalytic systems : FeCl₃ or AlCl₃ directs bromine to meta/para positions relative to the amine group.
- Steric effects : Bulky substituents on the pyridine ring can block undesired sites .
Q. How does this compound’s stability under varying pH and temperature conditions impact storage and reactivity?
Advanced Research Question
The compound’s stability is pH- and temperature-sensitive. recommends:
- Storage : Inert atmosphere (N₂/Ar) at –20°C to prevent debromination or oxidation.
- Handling : Avoid aqueous basic conditions (pH >9), which may hydrolyze the amine group.
- Reactivity : Bromine atoms are susceptible to nucleophilic substitution (e.g., SNAr) in polar solvents like DMF or DMSO .
Q. What contradictions exist in literature regarding catalytic applications of this compound-derived metal complexes?
Advanced Research Question
Conflicting reports on catalytic efficiency arise from variations in ligand design and metal coordination. notes that bis-pyridinylmethylamine ligands form stable complexes with transition metals (e.g., Cu, Pd), but activity depends on:
- Metal center : Pd complexes show higher cross-coupling efficiency than Ni.
- Ancillary ligands : Bulky groups (e.g., tert-butyl) improve steric control but reduce reaction rates.
- Solvent effects : DMF vs. toluene alters substrate accessibility to the metal center .
Q. How can researchers mitigate byproduct formation during functionalization of this compound?
Methodological Answer
Byproducts (e.g., mono-brominated or debrominated species) are minimized via:
- Stepwise bromination : Use Br₂ in acetic acid for controlled addition.
- Protecting groups : Acetylation of the NH₂ group (e.g., with Ac₂O) prevents unwanted side reactions.
- Chromatographic monitoring : TLC or HPLC (C18 column, MeOH/H₂O mobile phase) tracks reaction progress .
Q. What role does this compound play in medicinal chemistry, particularly in kinase inhibitor design?
Advanced Research Question
The compound serves as a scaffold for kinase inhibitors due to its ability to mimic ATP-binding motifs. and highlight fluorinated pyridin-2-amine derivatives as kinase inhibitors. For this compound:
Properties
IUPAC Name |
5,6-dibromopyridin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Br2N2/c6-3-1-2-4(8)9-5(3)7/h1-2H,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SETWFMYLBKUBKF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1Br)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Br2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80546850 | |
Record name | 5,6-Dibromopyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80546850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.91 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89284-11-7 | |
Record name | 5,6-Dibromopyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80546850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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